REACTION_CXSMILES
|
[C:1]([N:4]1[C:8]2([CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH2:7][CH2:6][CH:5]1[C:14]([O:16]CC)=[O:15])(=[O:3])[CH3:2].O.[OH-].[Li+].Cl>C1COCC1.O.CO>[C:1]([N:4]1[C:8]2([CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH2:7][CH2:6][CH:5]1[C:14]([OH:16])=[O:15])(=[O:3])[CH3:2] |f:1.2.3,5.6.7|
|
Name
|
ethyl 1-acetyl-8-oxa-1-azaspiro[4.5]decane-2-carboxylate
|
Quantity
|
93 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(CCC12CCOCC2)C(=O)OCC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
THF water methanol
|
Quantity
|
1.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O.CO
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and 0.1 N HCl
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(CCC12CCOCC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 102.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |